Sulphetrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

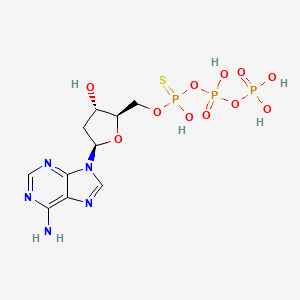

Solasulfone is a sulfonamide.

Aplicaciones Científicas De Investigación

Protective Role in Biological Systems

Sulphur-containing amino acids such as methionine, cysteine, and taurine, derivatives like glutathione and N-acetylcysteine, play a significant role in biological systems. They serve as antioxidants, protecting against free radicals, and act as chelating agents for heavy metals, aiding in detoxification. This highlights the importance of sulphur amino acids in cellular functions and health maintenance (Čolović et al., 2018).

Metal Sulphide Precipitation

Research on metal sulphide precipitation encompasses fundamental studies focusing on mechanisms at low concentrations, applied studies aimed at metal removal and reaction kinetics, and industrial applications like Acid Mine Drainage (AMD) treatment. However, the field lacks integration between fundamental and applied research, with applied studies often using flawed methods to evaluate the efficiency of the process. The development of robust measurement techniques to model particle behavior and understanding the complex aqueous chemistry involving multiple sulphide and metal species interactions pose significant challenges in this field (Lewis, 2010).

Renewable Energy Applications

Nanocrystals of metal sulfide materials are garnering interest for renewable energy applications due to their tunable electronic, optical, physical, and chemical properties. Strategies such as structural tuning, composition control, doping, and creating hybrid structures are explored to enhance the performance of metal sulfides in energy conversion. However, research should focus on addressing issues like dissolution, photocorrosion, and long-term durability in electrolytes during water splitting to fully exploit their potential (Chandrasekaran et al., 2019).

Pharmaceutical and Medicinal Significance

Sulfur (SVI)-containing motifs, particularly sulfonyl or sulfonamide-based analogues, demonstrate a variety of pharmacological properties. Currently, over 150 FDA-approved sulfur (SVI)-based drugs are available, highlighting the significant role of these compounds in treating various diseases. This review underlines the importance of sulfur-based drugs in therapeutic applications such as antimicrobial, anti-inflammatory, antiviral, and anticancer agents (Zhao et al., 2018).

Environmental and Industrial Applications

Sulfur nanomaterials, including zero-dimensional sulfur nanomaterials, exhibit multiple structures, functions, and promising applications. Various synthetic methods and modification strategies are summarized, alongside applications in areas such as energy storage and conversion, photo/electro-catalysis, bio-imaging, and biomedicine therapy. This review also discusses the current advances, challenges, and future perspectives of sulfur nanomaterials, emphasizing the need for specialized studies on sulfur, its environmental behaviors, and applications (Jin et al., 2021).

Scientific Research Applications of Sulphetrone

Antituberculous Efficiency

Sulphetrone, also known as bis(-y-phenyl-n-propylamino) di phenylsulphonetetrasodlum sulphonate, has been noted for its low toxicity and high antituberculous efficiency. It has been effective against infections due to β-haemolytic streptococci and has shown curative effects in experimental tuberculosis in guinea pigs, both of human and bovine types (Brownlee & Kennedy, 1948). Another study highlighted its pharmacology and chemotherapy, emphasizing its reduced toxicity and high antibacterial activity (Brownlee, Green, & Woodbine, 1948).

Blood and Urine Concentrations

Research on blood and urine concentrations of free and hydrolyzed sulfones in leprosy patients under treatment with Sulphetrone provided insights into its pharmacokinetics. This study pointed out the importance of understanding how Sulphetrone is metabolized and its implications for treatment efficacy (SISTER H ROSS & F. Gemar, 1951).

Interaction with Other Drugs

The interaction of Sulphetrone with other drugs, like PAS, was studied to understand its effects on toxicity and pharmacodynamics. In mice, rabbits, and dogs, blood concentrations of Sulphetrone were higher when administered with PAS compared to Sulphetrone alone, indicating a potential for enhanced therapeutic efficacy (E. I. Short, 1954).

Leprosy Treatment

Sulphetrone was used in the treatment of leprosy. It showed rapid improvement in patients' general health and was noted for its low toxicity and cost-effectiveness. A comparative study with DDS, another sulfone drug, provided insights into the effectiveness of Sulphetrone in leprosy treatment (D. Anderson, 1952).

Therapeutic Use in Tuberculosis

The therapeutic use of Sulphetrone in tuberculosis was explored in various studies. Its role as an adjuvant in tuberculosis treatment was emphasized, highlighting its potential benefits in certain types of tuberculosis patients, especially those with early infiltrative lesions (Ronny Spaans, 1948).

Pharmacology of Sulfones

A broader perspective on the pharmacology of sulfones, including Sulphetrone, was provided, discussing their toxicological aspects and therapeutic potential, especially in relation to their use in tuberculosis treatment (E. Titus & J. Bernstein, 1949).

Therapeutic Advances in Leprosy

Sulphetrone's use in leprosy treatment was further explored, demonstrating encouraging results and highlighting its importance in improving the overall health of patients. This study underscored the significance of Sulphetrone in the treatment landscape of leprosy (F. Johansen & P. Erickson, 1950).

Comparative Studies in Leprosy Treatment

Comparative studies among Australian aborigines treated with Sulphetrone for leprosy provided critical data on its effectiveness and position in the therapeutic regimen for leprosy, considering its advantages over other sulfone derivatives (A. Humphry, 1953).

Early Pharmacologic Studies

The early pharmacologic and chemotherapeutic studies of Sulphetrone laid the groundwork for its application in modern medicine, especially in the treatment of tuberculosis and leprosy. These foundational studies were instrumental in understanding the drug's mechanism of action and therapeutic potential (M. Smith & E. Jackson, 1949).

Propiedades

Número CAS |

118-84-3 |

|---|---|

Nombre del producto |

Sulphetrone |

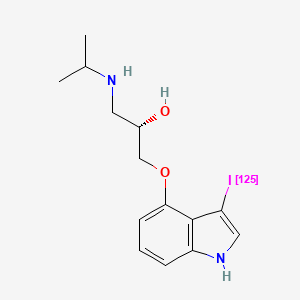

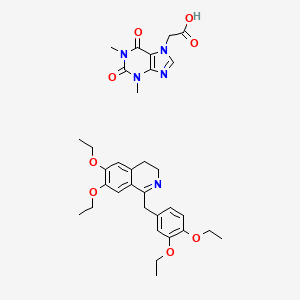

Fórmula molecular |

C30H32N2O14S5 |

Peso molecular |

804.9 g/mol |

Nombre IUPAC |

1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonic acid |

InChI |

InChI=1S/C30H32N2O14S5/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |

Clave InChI |

HCCUQCPVNVAHMV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

SMILES canónico |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.